2,4-Dinitrobenzenesulfonamide
CAS No.: 73901-01-6
Cat. No.: VC1875357
Molecular Formula: C6H5N3O6S
Molecular Weight: 247.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73901-01-6 |
---|---|
Molecular Formula | C6H5N3O6S |
Molecular Weight | 247.19 g/mol |
IUPAC Name | 2,4-dinitrobenzenesulfonamide |
Standard InChI | InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) |
Standard InChI Key | HMMRSEKWXWQVIW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N |
Introduction
Chemical Structure and Properties
2,4-Dinitrobenzenesulfonamide is characterized by its unique structural features that include a benzene ring substituted with two nitro groups at positions 2 and 4, and a sulfonamide group (-SO₂NH₂). This arrangement creates a highly electron-deficient aromatic system due to the electron-withdrawing nature of both the nitro and sulfonamide groups .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | C₆H₅N₃O₆S |
Molecular Weight | 247.18500 g/mol |
Exact Mass | 246.99000 |
CAS Number | 73901-01-6 |
Physical Appearance | Yellow crystalline solid |
LogP | 2.97790 |
PSA | 160.18000 |
The electron-deficient nature of the benzene ring, due to the presence of two nitro groups, significantly enhances the electrophilic character of 2,4-dinitrobenzenesulfonamide. This property makes it particularly reactive toward nucleophiles, which is essential for many of its applications in organic synthesis and biological systems .
Chemical Reactions and Mechanisms
2,4-Dinitrobenzenesulfonamide participates in various chemical reactions, with its reactivity primarily determined by the electron-deficient nature of the aromatic ring and the presence of the sulfonamide group.
Alkylation Reactions
N-Monosubstituted 2,4-dinitrobenzenesulfonamides can be efficiently alkylated under Mitsunobu conditions or conventional alkylation conditions:
"N-Monosubstituted 2,4-dinitrobenzenesulfonamides, readily prepared from 2,4-dinitrobenzenesulfonyl chloride and the corresponding primary amines, can be alkylated efficiently under the Mitsunobu conditions (R'OH, DEAD, PPh3, benzene, 23 °C) or under the conventional conditions (R'X, K2CO3, DMF, 23 °C) to give N,N-disubstituted 2,4-dinitrobenzenesulfonamide in excellent yields."
Deprotection Mechanisms
The deprotection of 2,4-dinitrobenzenesulfonamides is typically achieved using thiols, which act as nucleophiles to displace the protected amine:
"For removal of the 2,4-dinitrobenzenesulfonyl group, the use of thiol alone (HSCH2CH2OH or PhSH) was quite effective. Selective deprotection of 2,4-dinitrobenzenesulfonamide in the presence of 2-nitrobenzenesulfonamide has also been achieved."
This selective deprotection is particularly valuable in the synthesis of complex molecules containing multiple amine functionalities.
Applications in Organic Synthesis
As a Protecting Group for Amines
One of the most significant applications of 2,4-dinitrobenzenesulfonamide is as a protecting group for primary amines in organic synthesis:
"Procedures for the deprotection of the 2-nitro- and 2,4-dinitrobenzenesulfonamides to give the corresponding primary amines were developed. For removal of the 2,4-dinitrobenzenesulfonyl group, the use of thiol alone (HSCH2CH2OH or PhSH) was quite effective."
The DNs group can be selectively removed under milder conditions compared to other protecting groups, making it valuable in multi-step syntheses:
"The DNs group of diamine protected by two nitrobenzenesulfonyl groups, could be selectively removed under the conditions of HSCH2CO2H, Et3N, affording secondary amine in quantitative yield."
In Glycosylation Chemistry
2,4-Dinitrobenzenesulfonamide has found important applications in carbohydrate chemistry, particularly in constructing β-d-glycosaminosyl linkages:
"An efficient protocol to construct β-d-gluco-/galactosaminosyl linkages was established using nonparticipating and strong electron-withdrawing C-2-2,4-dinitrobenzenesulfonamide (DNsNH)-directed SN2-like glycosylation of glycosyl ortho-hexynylbenzoates."
This method allows for stereochemical control in glycosylation reactions, promoting the formation of β-d-glycosidic bonds which are crucial for the synthesis of complex carbohydrates and oligosaccharides.
In Peptide Synthesis
The compound has also been utilized in peptide synthesis, particularly in the coupling of peptide fragments:
"A strategy for the solid phase peptide synthesis (SPPS) and coupling of N-peptidyl and N-glycopeptidyl 2,4-dinitrobenzenesulfonamides (dNBS) with C-terminal peptidyl thioacids has been developed. The resulting N-dDNBS peptides were coupled to generate longer peptides. Ligation reactions were complete within 15 to 20 minutes."
This application is particularly valuable as it allows for rapid peptide coupling under mild conditions, addressing limitations of conventional peptide synthesis methods:
"2,4-Dinitrobenzenesulfonamides (dNBS) were found by Tomkinson et al. to undergo condensation reactions with thioacids to form amides. In addition, dNBSs react with peptidyl thioacids much faster than other activated amines."
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